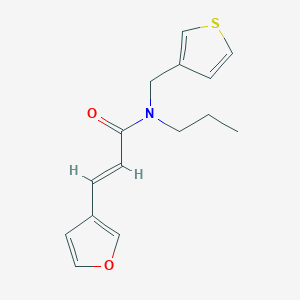
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has shown promising results as an anticancer agent in vitro.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of tubulin polymerization, which is an essential process for cell division. This leads to the disruption of the microtubule network and ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has both biochemical and physiological effects. Biochemically, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Physiologically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy in humans. However, one of the limitations of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide. One of the major areas of research is its potential as an anticancer agent. Further studies are needed to determine its efficacy in humans and to develop more effective formulations. Additionally, (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has shown potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to determine its specificity and sensitivity for different metal ions. Finally, (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has shown potential as a building block for the synthesis of organic semiconductors. Further studies are needed to optimize its synthesis and to develop more efficient and stable organic semiconductors.
Métodos De Síntesis
The synthesis of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are furan-3-carboxaldehyde, thiophene-3-carboxaldehyde, propylamine, and acryloyl chloride. The reaction mixture is refluxed in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of the product is typically around 50-60%.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-7-16(10-14-6-9-19-12-14)15(17)4-3-13-5-8-18-11-13/h3-6,8-9,11-12H,2,7,10H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVRJQDQFRTB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)
![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)
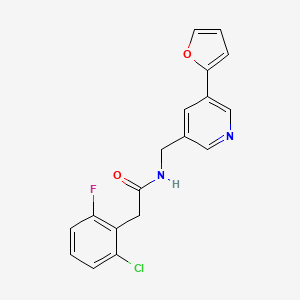
![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)
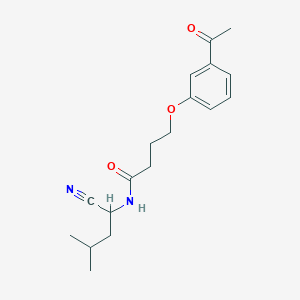
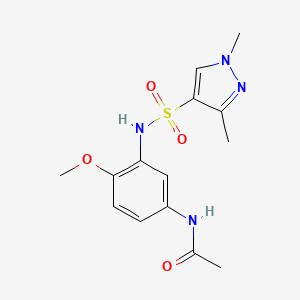

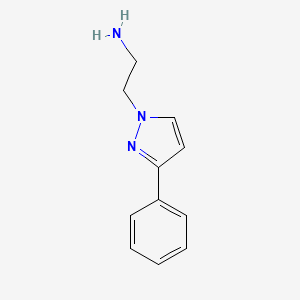
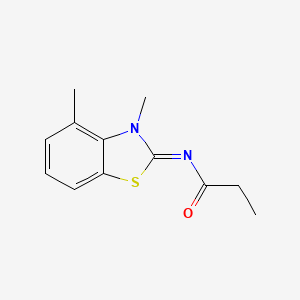


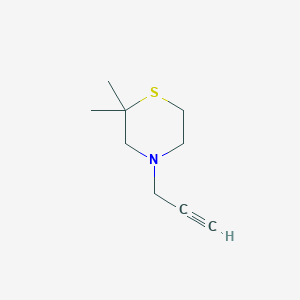
![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2941423.png)